Sulfate d'arcaïne

Vue d'ensemble

Description

Applications De Recherche Scientifique

Arcaine sulfate has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Arcaine sulfate primarily targets the N-methyl-D-aspartate (NMDA) receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

Arcaine sulfate acts as a competitive inhibitor of the NMDA receptor . It binds to the polyamine recognition site of the NMDA receptor complex and blocks the receptor in a concentration- and voltage-dependent manner . This interaction results in a modulation of the receptor’s activity, influencing the flow of ions through the channel .

Biochemical Pathways

For instance, the inhibition of the NMDA receptor can impact the neuronal excitability and synaptic transmission, which are critical for learning and memory .

Pharmacokinetics

Given its structural similarity to agmatine, it’s plausible that arcaine sulfate may share similar adme properties .

Result of Action

The primary result of Arcaine sulfate’s action is the modulation of the NMDA receptor’s activity. By inhibiting this receptor, Arcaine sulfate can influence neuronal excitability and synaptic transmission . This can have various effects at the molecular and cellular levels, potentially impacting processes such as learning and memory .

Analyse Biochimique

Biochemical Properties

Arcaine sulfate is known to interact with the N-methyl-d-aspartate (NMDA) receptor . It acts as an antagonist of the polyamine binding site of the NMDA receptor . This interaction with the NMDA receptor suggests that Arcaine sulfate may play a role in modulating neurotransmission and synaptic plasticity.

Molecular Mechanism

At the molecular level, Arcaine sulfate exerts its effects by binding to the polyamine site of the NMDA receptor, thereby inhibiting the receptor . This inhibition can lead to changes in neuronal excitability and synaptic transmission, which may ultimately influence gene expression and cellular function.

Méthodes De Préparation

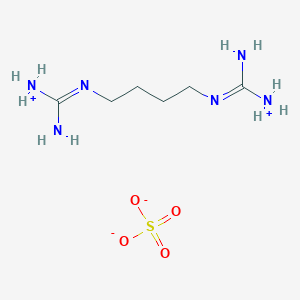

Voies de Synthèse et Conditions de Réaction : Le sulfate d'arcaïne est synthétisé par des méthodes de synthèse organique. La principale voie de synthèse implique la réaction du 1,4-diaminobutane avec la cyanamide pour former du 1,4-diguanidinobutane, qui est ensuite converti en sa forme de sel de sulfate . Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer la formation du produit souhaité.

Méthodes de Production Industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le sulfate d'arcaïne subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Il peut être réduit pour former différentes formes réduites du composé.

Substitution : Il peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, tels que les halogènes pour les réactions d'halogénation.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire différentes formes oxydées du this compound, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Il est utilisé dans la production de divers produits pharmaceutiques et produits chimiques de recherche.

5. Mécanisme d'Action

Le this compound exerce ses effets principalement en se liant au site de reconnaissance des polyamines du complexe du récepteur NMDA. Cette liaison bloque le récepteur de manière dépendante de la concentration et de la tension, inhibant le flux d'ions à travers le canal du récepteur . De plus, il inhibe l'enzyme oxyde nitrique synthase, qui joue un rôle dans la production d'oxyde nitrique, une molécule de signalisation dans le système nerveux .

Composés Similaires :

Ifenprodil : Un autre antagoniste du récepteur NMDA avec des applications similaires dans la neuroprotection et la gestion de l'épilepsie.

Unicité : Le this compound est unique en raison de son double rôle d'antagoniste du récepteur NMDA et d'inhibiteur de l'oxyde nitrique synthase. Cette double fonctionnalité en fait un composé précieux dans la recherche liée à la neurotransmission et à la neuroprotection .

Comparaison Avec Des Composés Similaires

Ifenprodil: Another NMDA receptor antagonist with similar applications in neuroprotection and epilepsy management.

Uniqueness: Arcaine sulfate is unique due to its dual role as both an NMDA receptor antagonist and a nitric oxide synthase inhibitor. This dual functionality makes it a valuable compound in research related to neurotransmission and neuroprotection .

Propriétés

IUPAC Name |

2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTGFMPOODRXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14923-17-2, 544-05-8 (Parent) | |

| Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14923-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Tetramethylenediguanidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80872308 | |

| Record name | 1,4-Diguanidinobutane sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36587-93-6, 14923-17-2 | |

| Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36587-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Tetramethylenediguanidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diguanidinobutane sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-tetramethylenediguanidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

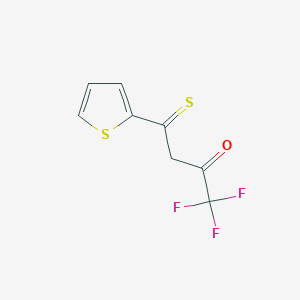

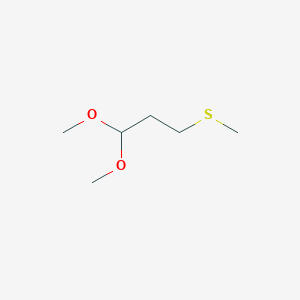

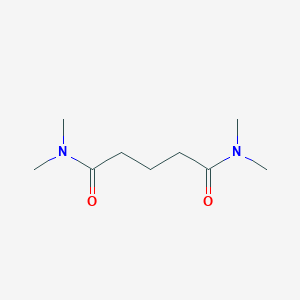

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of arcaine sulfate, and how does it interact with metallic surfaces?

A2: Arcaine sulfate, also known as [(4-aminobutyl)carbamimidoyl]ammonium sulfate, exhibits characteristic vibrational signatures observable through spectroscopic techniques like FT-IR, Raman, and SERS. [] These analyses suggest that in its sulfate form, the imino groups of arcaine are protonated, indicating interaction with the sulfate ions. [] Furthermore, SERS data reveals that arcaine sulfate preferentially binds to silver surfaces through its uncharged amino group and the oxygen atoms of the sulfate groups, with a likely perpendicular orientation relative to the surface. [] This insight into the adsorption behavior of arcaine sulfate on metal surfaces is crucial for understanding its potential applications in fields like materials science and biosensing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)

![[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate](/img/structure/B81887.png)

![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)